![molecular formula C21H25N3O5S2 B2821310 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 328539-78-2](/img/structure/B2821310.png)

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

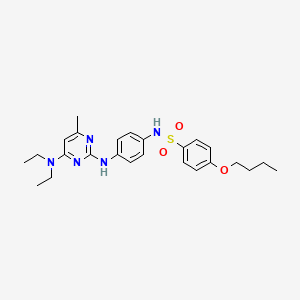

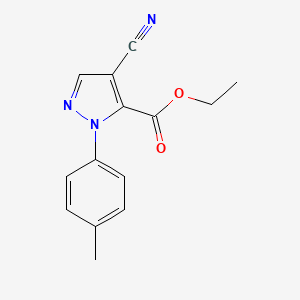

The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a benzothiazole group, and a sulfamoyl group, which are common functional groups in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple functional groups. The benzothiazole and benzamide groups are aromatic, which means they have a planar, cyclic structure with delocalized electrons. The sulfamoyl group is likely to add polarity to the molecule, which could affect its solubility and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity and size of the molecule .科学的研究の応用

Synthesis and Biological Activity

Research has led to the synthesis of novel compounds containing methoxy and benzothiazole, demonstrating anti-CMV activities and antitumor activity toward PC3 cells in vitro. Such studies highlight the potential of similar molecular structures, including 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, in the development of new therapeutic agents (Zheng Yuguoa, 2012).

Antimicrobial and Anticancer Properties

Further research into 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole has showcased antimicrobial activity, underlining the significance of benzothiazole derivatives in developing antimicrobial agents (S. G. Badne, D. Swamy, V. Bhosale, S. V. Kuberkar, 2011).

Nanofiltration Membrane Development

Novel sulfonated thin-film composite nanofiltration membranes, incorporating similar sulfonated aromatic diamine monomers, have been developed for dye treatment solutions. This application showcases the potential for such compounds in enhancing water treatment technologies (Yang Liu, Shuling Zhang, Zheng Zhou, Jiannan Ren, Z. Geng, Jiashuang Luan, Guibin Wang, 2012).

Catalysis and Material Science

The cyclometalation of compounds like 1,4-Bis(benzothiazol-2-yl)benzene, related to the compound , has been explored for creating nonpolymeric, acetate-bridged cyclopalladated products. Such research opens doors to novel materials and catalysts with specific functionalities (B. O. and P. Steel, 1998).

Carbonic Anhydrase Inhibition

Studies on aromatic sulfonamide inhibitors, including those structurally related to the compound of interest, have demonstrated significant inhibition against several carbonic anhydrase isoenzymes, indicating potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).

将来の方向性

The future directions for research on this compound would likely depend on its biological activity. If it’s found to have pharmacological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be studied further for its potential uses in chemical synthesis .

特性

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S2/c1-15-5-4-6-18-19(15)22-21(30-18)23-20(25)16-7-9-17(10-8-16)31(26,27)24(11-13-28-2)12-14-29-3/h4-10H,11-14H2,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJDDRXNMNIFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2821229.png)

![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride](/img/structure/B2821237.png)

![N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide](/img/structure/B2821241.png)

![2-Chloro-N-[(2,6-difluorophenyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2821243.png)

![1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2821248.png)

![2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2821250.png)